

Nb-Feruloyltryptamine: A Technical Overview of its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Nb-Feruloyltryptamine*

Cat. No.: *B1585132*

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Introduction

Nb-Feruloyltryptamine is a naturally occurring compound belonging to the family of hydroxycinnamic acid amides. Structurally, it is characterized by a ferulic acid moiety linked to a tryptamine backbone. This unique combination of a potent antioxidant (ferulic acid) and a biologically active signaling molecule (tryptamine) has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the molecular characteristics of **Nb-Feruloyltryptamine**, along with a detailed exploration of the biological activities and associated signaling pathways of closely related analogs, offering insights into its potential pharmacological profile.

Physicochemical Properties

The fundamental molecular attributes of **Nb-Feruloyltryptamine** are summarized in the table below. These properties are essential for its identification, characterization, and application in experimental settings.

Property	Value	Citation(s)
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₃	[1][2][3][4][5]
Molecular Weight	336.39 g/mol	[1][2][3][4][5]
IUPAC Name	(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide	[5]
CAS Number	53905-13-8	[1][2][3]
Appearance	Powder	[1]
Solubility	DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][4]

Postulated Biological Activities and Mechanisms of Action

While direct and extensive experimental data on **Nb-Feruloyltryptamine** is limited in the public domain, the biological activities of structurally similar compounds, particularly N-feruloylserotonin, provide a strong basis for inferring its potential therapeutic effects and mechanisms of action. The following sections detail the antioxidant and anti-inflammatory properties observed in these analogs.

Antioxidant Activity

The ferulic acid component of **Nb-Feruloyltryptamine** suggests inherent antioxidant properties. The antioxidant potential of feruloyl derivatives is often evaluated using in vitro assays that measure their ability to scavenge free radicals.

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The protocol generally involves:

- **Preparation of DPPH Solution:** A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, typically resulting in an absorbance of approximately 1.0 at 517 nm.

- **Sample Preparation:** The test compound (e.g., a tryptamine derivative) is dissolved in the same solvent to create a series of concentrations.
- **Reaction:** The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Absorbance Measurement:** The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Studies on various tryptamine derivatives have demonstrated their potential as antioxidants using this assay^{[6][7]}.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory effects of N-feruloylserotonin, a close analog of **Nb-Feruloyltryptamine**, have been investigated in cellular models of inflammation.

This in vitro assay is widely used to screen for anti-inflammatory activity. The protocol involves:

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded in multi-well plates and allowed to adhere overnight.

- **Treatment:** Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
- **Inflammatory Stimulus:** Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the culture medium to induce an inflammatory response. A control group without LPS and a vehicle control group are included.
- **Incubation:** The cells are incubated for a further period (e.g., 24 hours).
- **Measurement of Inflammatory Mediators:** The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and prostaglandins (e.g., PGE₂) using ELISA kits.
- **Cell Viability Assay:** A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
- **Western Blot Analysis:** Cell lysates are prepared to analyze the protein expression levels of key inflammatory enzymes (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB and MAPKs) by Western blotting.

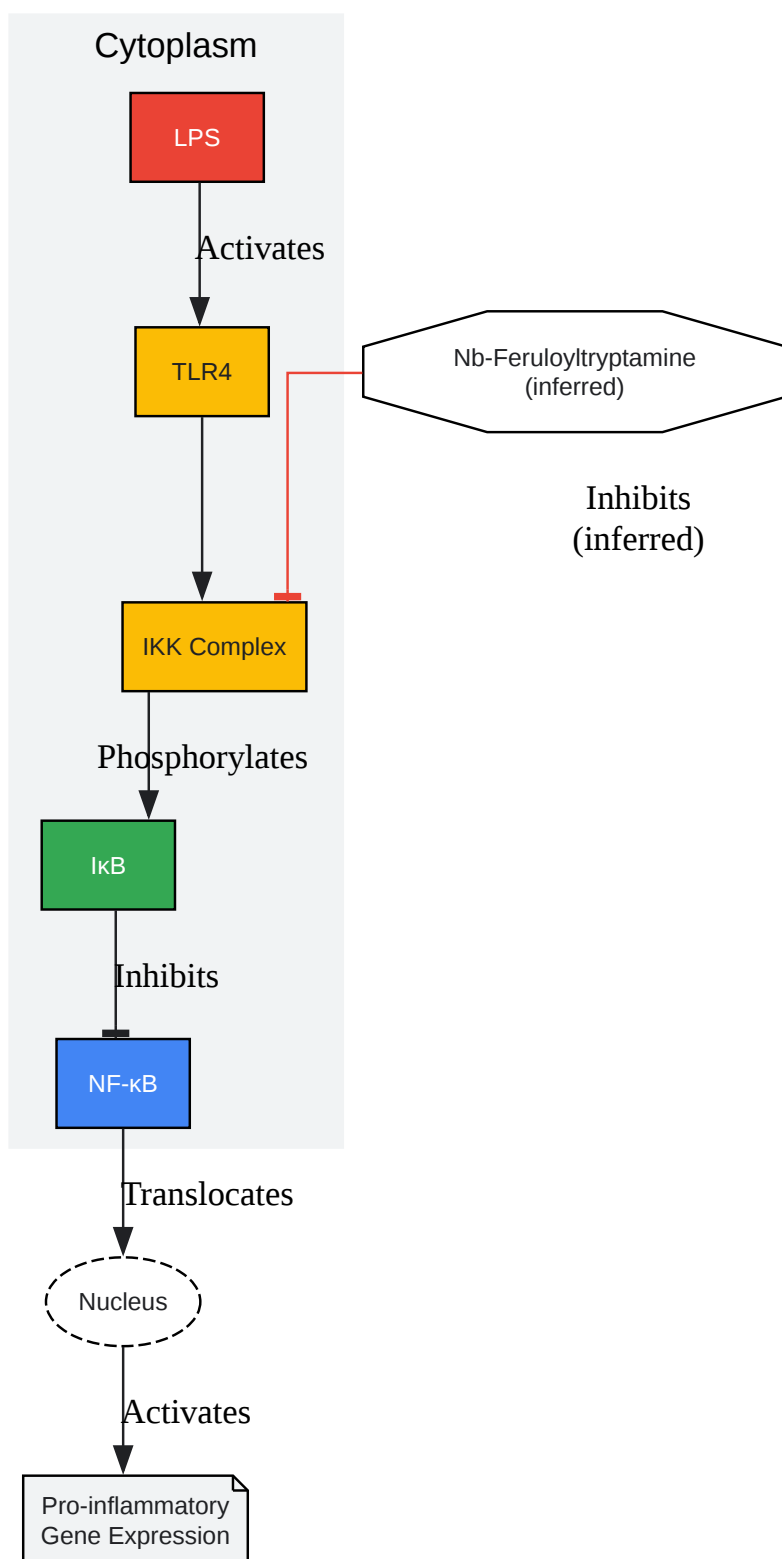
Studies on N-feruloylserotonin have shown that it can significantly reduce the production of NO and PGE₂ in LPS-stimulated RAW 264.7 cells, indicating its anti-inflammatory potential[1][4].

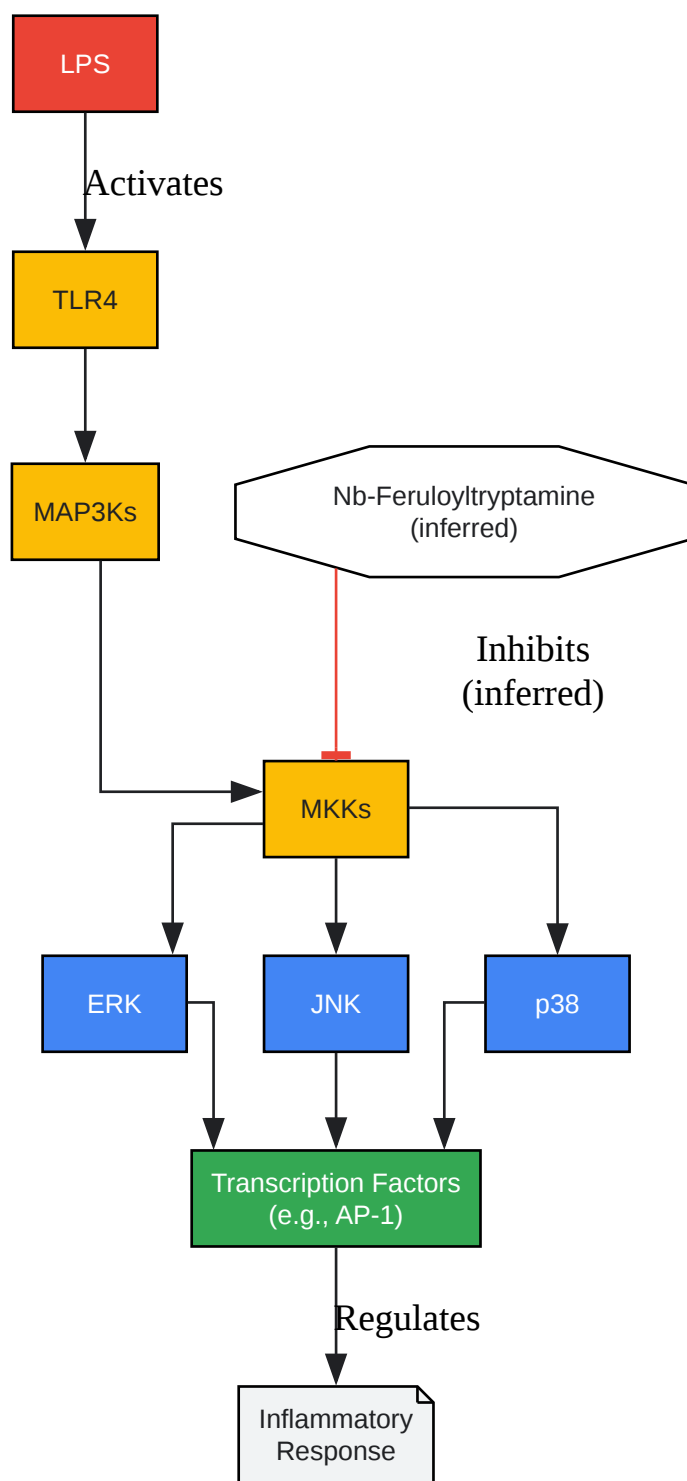
Signaling Pathways

The anti-inflammatory effects of feruloyl derivatives are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-feruloylserotonin has been shown to suppress the LPS-induced activation of the NF-κB pathway[3][4].





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